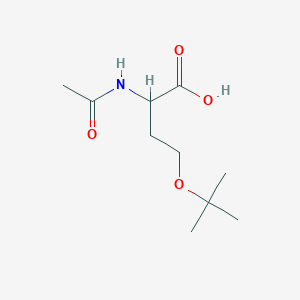

4-(Tert-butoxy)-2-acetamidobutanoic acid

Übersicht

Beschreibung

“4-(Tert-butoxy)-2-acetamidobutanoic acid” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known by its CAS number 77161-85-4 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanoic acid backbone with a tert-butoxy group attached to the fourth carbon . The tert-butoxy group is a tert-butyl group (a carbon atom bonded to three methyl groups) attached to an oxygen atom .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 248.8±23.0 °C, and its predicted density is 0.991±0.06 g/cm3 . The pKa value is predicted to be 4.65±0.10 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

One study explores the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, showing their use in substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This research highlights the compound's role in stereochemical transformations and its potential in synthesizing complex organic molecules with high enantiomeric purity (Noda & Seebach, 1987).

Biodegradable Polymers

Another study demonstrates the production of environmentally benign CO2-based copolymers using epoxide derivatives of dihydroxybutyric acid, highlighting a sustainable approach to creating biocompatible polymers. This research showcases the use of 4-(Tert-butoxy)-2-acetamidobutanoic acid derivatives in polymer science, contributing to the development of degradable materials for medical and environmental applications (Tsai, Wang, & Darensbourg, 2016).

Photocatalytic Degradation

Research into the photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the compound's relevance in environmental science. The study examines the transformation and mineralization of pollutants, offering insights into the use of this compound derivatives in water treatment and pollution control (Sakkas et al., 2007).

Antioxidant Detection in Edible Oil

The systematic detection and determination of antioxidants in edible oil using analytical methods involve derivatives of this compound. This application underscores the compound's utility in food chemistry, particularly in ensuring food safety and quality (Nakazato et al., 1981).

Safety and Hazards

The safety data for “4-(Tert-butoxy)-2-acetamidobutanoic acid” indicates that it may pose some hazards. The GHS symbols GHS07 and GHS05 are associated with this compound, and the hazard statements include H335 (may cause respiratory irritation), H315 (causes skin irritation), and H318 (causes serious eye damage) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that tert-butoxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .

Mode of Action

It’s known that tert-butoxycarbonyl-protected amino acids are used in dipeptide synthesis . The tert-butoxycarbonyl group is a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Biochemical Pathways

It’s known that tert-butoxycarbonyl-protected amino acids are used in dipeptide synthesis , which is a crucial process in protein biosynthesis.

Action Environment

It’s known that the tert-butoxycarbonyl group can be used as a probe for nmr studies of macromolecular complexes . This suggests that the compound might be stable and active in a variety of environments, including those used for NMR studies.

Eigenschaften

IUPAC Name |

2-acetamido-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(12)11-8(9(13)14)5-6-15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSFBIBDRWALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCOC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

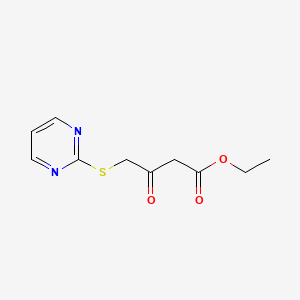

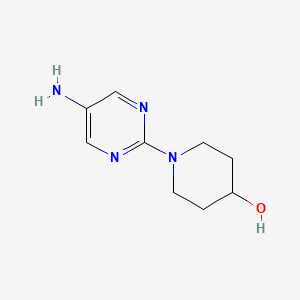

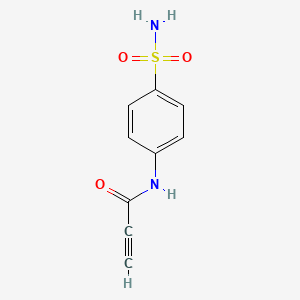

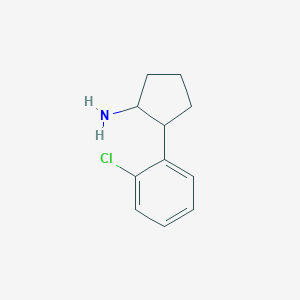

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)

![6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1488223.png)

![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)

![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)

![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)

![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)